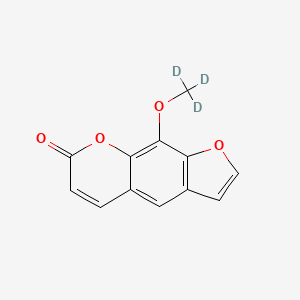

8-Methoxy-d3 Psoralen

Overview

Description

8-Methoxy-d3 Psoralen is a deuterated derivative of methoxsalen, a naturally occurring furocoumarin compound.

Preparation Methods

The synthesis of 8-Methoxy-d3 Psoralen involves several steps. One common method includes the deuteration of methoxsalen using deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the methoxy group of methoxsalen. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Methoxy-d3 Psoralen undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The methoxy group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

Treatment of Skin Disorders

- Psoriasis : Methoxsalen is utilized in PUVA (Psoralen + UVA) therapy to alleviate symptoms of psoriasis. Studies indicate that PUVA therapy can lead to significant improvements in skin condition, particularly in patients who have not responded to conventional treatments .

- Vitiligo : The compound has shown effectiveness in treating vitiligo, especially in generalized cases. Research indicates that approximately 66.6% of patients with generalized vitiligo experience positive outcomes following PUVA therapy .

- Eczema : Methoxsalen can also be beneficial for patients suffering from eczema when combined with UVA exposure.

Oncology Applications

- Cutaneous T-cell Lymphoma : Methoxsalen is employed in conjunction with photopheresis for the treatment of cutaneous T-cell lymphoma. Clinical studies demonstrate that this combination can reduce the severity of skin lesions without significant toxicity .

Case Study 1: Efficacy in Vitiligo Treatment

A study conducted on 36 patients with varying types of vitiligo showed that PUVA therapy using oral psoralen resulted in significant repigmentation, particularly among those with generalized vitiligo. Side effects included erythema and xerosis, but overall patient satisfaction was high .

Case Study 2: Psoriasis Management

Research evaluating the therapeutic effect of PUVA therapy on chronic psoriasis indicated that patients experienced marked improvement in skin lesions after consistent treatment over several months. The study highlighted the importance of individualized treatment plans based on patient response .

Data Tables

Recent Advancements

Recent studies have explored novel drug delivery systems incorporating 8-Methoxy-d3 Psoralen to enhance its therapeutic effects. For instance, topical formulations using lipid nanoparticles have shown improved skin penetration and efficacy against psoriasis . Additionally, investigations into its anti-cancer properties suggest potential applications beyond dermatological uses, including breast cancer treatment where psoralen derivatives exhibit promising cytotoxic activity against cancer cell lines .

Mechanism of Action

The mechanism of action of 8-Methoxy-d3 Psoralen involves its interaction with DNA. Upon activation by UV radiation, the compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis. This results in the suppression of cell proliferation and induction of apoptosis in target cells. The molecular targets include guanine and cytosine bases in DNA, which are preferentially bound by the activated compound .

Comparison with Similar Compounds

8-Methoxy-d3 Psoralen is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as methoxsalen and trioxsalen. The deuterium atoms provide enhanced stability and reduced metabolic degradation, making it a valuable tool in scientific research and therapeutic applications . Similar compounds include:

Biological Activity

8-Methoxy-d3 Psoralen (also known as 8-MOP) is a derivative of psoralen, a naturally occurring compound known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Overview of Psoralens

Psoralens are a class of linear furocoumarins that exhibit significant pharmacological properties, including photosensitizing effects. They are primarily used in PUVA therapy (Psoralen and Ultraviolet A) for treating skin disorders such as psoriasis and vitiligo. The mechanism of action involves the formation of covalent bonds with DNA upon activation by UV light, leading to DNA crosslinking and inhibition of cell proliferation .

Upon photoactivation, 8-MOP intercalates into DNA, specifically targeting thymine bases. This interaction results in the formation of various adducts through cycloaddition reactions, which can inhibit transcription and replication processes. The major products formed during these reactions include diastereomeric thymidine adducts, which account for a significant proportion of the covalently bound psoralen .

Biological Activities

The biological activities of 8-MOP extend beyond dermatological applications. The following table summarizes key activities and their implications:

Case Studies

Recent studies have highlighted the potential of 8-MOP in various therapeutic contexts:

- Breast Cancer Treatment : In vitro studies demonstrated that 8-MOP can induce apoptosis in breast cancer cell lines (MDA-MB-231, T47-D) through both dark and light-activated mechanisms. This suggests its utility as a chemotherapeutic agent .

- Psoriasis Management : Clinical applications of PUVA therapy utilizing 8-MOP have shown significant improvements in psoriasis severity scores among patients after consistent treatment sessions .

- Antimicrobial Research : Research indicates that 8-MOP exhibits antimicrobial properties against specific bacterial strains, providing insights into its potential use in treating infections .

Recent Research Findings

Recent investigations into psoralen derivatives have focused on enhancing their biological activity through structural modifications. For instance:

- A study synthesized novel psoralen derivatives with varying substituents at the C-5 position, revealing that these modifications significantly impacted their cytotoxicity against cancer cells .

- Another study explored the photochemical behavior of 8-MOP when bound to DNA, elucidating the kinetics and thermodynamics involved in its intercalation process .

Q & A

Basic Research Questions

Q. How is 8-Methoxy-d3 Psoralen synthesized and characterized in research settings?

- Methodological Answer : Synthesis typically involves deuterium exchange at specific positions (e.g., methyl groups) using deuterated reagents under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic incorporation (e.g., d3 labeling). Purity is assessed via high-performance liquid chromatography (HPLC) coupled with UV detection .

- Experimental Design : Include controls for non-deuterated analogs to validate isotopic substitution effects. Use deuterium-depleted solvents to avoid contamination during synthesis.

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. For tissue or plasma samples, solid-phase extraction (SPE) using hydrophobic-lipophilic balance (HLB) cartridges improves recovery rates . Isotopic dilution with internal standards (e.g., d3-labeled analogs) ensures quantification accuracy .

- Data Analysis : Use calibration curves with deuterated internal standards to correct for matrix effects. Validate limits of detection (LOD) and quantification (LOQ) via spike-and-recovery experiments.

Q. Why is isotopic purity critical in deuterated psoralen studies, and how is it validated?

- Methodological Answer : Isotopic purity (≥98%) minimizes interference from non-deuterated species in metabolic or pharmacokinetic studies. Validation involves LC-MS analysis to measure isotopic abundance ratios (e.g., d0/d3) and confirm absence of unlabeled contaminants .

- Controls : Compare results with non-deuterated 8-Methoxypsoralen to distinguish isotopic effects from experimental artifacts.

Advanced Research Questions

Q. How does this compound's deuteration affect its pharmacokinetic parameters compared to the non-deuterated form?

- Methodological Answer : Conduct comparative studies in vivo using deuterated and non-deuterated forms. Measure plasma half-life, clearance, and metabolite profiles via LC-MS/MS. Deuteration may alter metabolic stability due to kinetic isotope effects (KIE), particularly in cytochrome P450 (CYP)-mediated oxidation pathways .

- Data Contradiction Analysis : If discrepancies arise, investigate CYP isoform specificity (e.g., CYP3A4 vs. CYP2C9) using liver microsome assays .

Q. What strategies resolve contradictions in this compound's mechanism of action across different cellular models?

- Methodological Answer :

Dose-Response Validation : Ensure consistent dosing ranges (e.g., 0.1–50 μM) across models to rule out concentration-dependent effects .

Pathway-Specific Inhibitors : Use inhibitors (e.g., NF-κB or MAPK inhibitors) to isolate signaling mechanisms .

Cross-Model Replication : Compare results in primary cells vs. immortalized lines (e.g., HTR-8/SVneo trophoblasts) to identify model-specific biases .

Q. What in vitro models are appropriate for studying this compound's cross-linking efficiency in RNA-RNA interactions?

- Methodological Answer :

- Psoralen Cross-Linking : Use UV-A irradiation (365 nm) to activate psoralen for RNA-RNA cross-linking. Validate efficiency via gel electrophoresis or sequencing-based methods (e.g., SPLASH or PARIS) .

- Controls : Include non-deuterated psoralen and UV-only treatments to distinguish deuterium-specific effects .

Q. Specialized Methodological Considerations

Q. How to design experiments assessing this compound's hepatotoxicity while controlling for metabolic byproducts?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes and NADPH cofactors. Use LC-HRMS to detect reactive intermediates (e.g., γ-ketoenal) and adducts with glutathione (GSH) .

- Scavenger Assays : Co-administer GSH or N-acetylcysteine to mitigate oxidative stress, confirming toxicity mechanisms .

Q. What statistical approaches address variability in this compound's pro-invasive effects in trophoblast studies?

- Methodological Answer :

Properties

CAS No. |

1246819-63-5 |

|---|---|

Molecular Formula |

C12H8O4 |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

9-(trideuterio(113C)methoxy)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1+1D3 |

InChI Key |

QXKHYNVANLEOEG-KQORAOOSSA-N |

SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Canonical SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Synonyms |

9-(Methoxy-13CD3)-7H-furo[3,2-g][1]benzopyran-7-one; 6-Hydroxy-7-(methoxy-13CD3)-5-benzofuranacrylic Acid δ-Lactone; 8-MOP-13CD3; 8-MP-13CD3; 8-(Methoxy-13CD3)-6,7-furanocoumarin; 8-(Methoxy-13CD3)[furano-3’,2’:6,7-coumarin]; 8-(Methoxy-13CD3)psora |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.